molecular formula C7H6BrNO2 B113506 2-Amino-5-bromobenzoic acid CAS No. 5794-88-7

2-Amino-5-bromobenzoic acid

Cat. No. B113506
CAS RN: 5794-88-7
M. Wt: 216.03 g/mol
InChI Key: CUKXRHLWPSBCTI-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzoic acid (ABBA) is an organic compound with the formula C7H6BrNO2 . It is used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors and also in the determination of cobalt, copper, nickel, and zinc .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromobenzoic acid has been investigated for structural properties and molecular orbitals . The molecule was handled as a sum of three tautomeric forms one of which has four isomers .


Chemical Reactions Analysis

2-Amino-5-bromobenzoic acid and its tautomeric forms have been investigated for structural properties and molecular orbitals . The molecule was examined as a whole and partially according to tautomeric forms and geometrical isomers .


Physical And Chemical Properties Analysis

2-Amino-5-bromobenzoic acid is a light-sensitive compound that should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated area . It has a molecular weight of 216.032 .

Scientific Research Applications

Molecular and Vibrational Analysis

  • 2-Amino-5-bromobenzoic acid (2A5BrBA) has been extensively studied for its molecular conformation and vibrational properties. Using FT-IR, FT-Raman, and UV techniques along with density functional theory, researchers have analyzed its molecular structure and vibrational wavenumbers, identifying the most stable conformer and providing complete assignments of fundamental vibrations (Karabacak & Cinar, 2012).

Electronic and Optical Properties

  • The electronic properties of 2A5BrBA have been evaluated, including its electronic transitions and thermodynamic properties at different temperatures. This has revealed correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures (Karabacak & Cinar, 2012).

Synthesis of Anti-Cancer Drugs

  • 2-Amino-5-bromobenzoic acid is a key intermediate in the synthesis of anti-cancer drugs inhibiting thymidylate synthase. Its derivatives have been used in the preparation of novel compounds with potential medical applications (Cao Sheng-li, 2004).

Copper-Catalyzed Amination

  • It serves as a substrate in copper-catalyzed amination processes, leading to the production of N-aryl and N-alkyl anthranilic acid derivatives. This method is notable for eliminating the need for acid protection and yielding high-quality products (Wolf et al., 2006).

Antimicrobial Activity

  • Novel compounds synthesized from 2-Amino-5-bromobenzoic acid have been tested for antimicrobial activity, showcasing its potential in developing new antimicrobial agents (Vani et al., 2016).

Nonlinear Optical Applications

  • 2-Amino-5-bromobenzoic acid has been used in the synthesis of materials for nonlinear optical (NLO) applications. Its molecular structure and properties like first-order hyperpolarizability have been analyzed to understand its NLO activity (Saxena et al., 2015).

Heterocycle Synthesis

  • It acts as a building block in the synthesis of heterocyclic compounds, particularly useful in the construction of various spiro compounds and in the synthesis of indoles suitable for the production of tryptamines (Zhang & Pugh, 2003); (Fleming & Woolias, 1979).

Safety And Hazards

2-Amino-5-bromobenzoic acid is considered hazardous. It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment when risk of exposure occurs .

properties

IUPAC Name

2-amino-5-bromobenzoic acid
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InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXRHLWPSBCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
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DSSTOX Substance ID

DTXSID20206643
Record name 5-Bromoanthranilic acid
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Molecular Weight

216.03 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] Beige powder; [Alfa Aesar MSDS]
Record name 5-Bromoanthranilic acid
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Product Name

2-Amino-5-bromobenzoic acid

CAS RN

5794-88-7
Record name 2-Amino-5-bromobenzoic acid
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Record name 5-Bromoanthranilic acid
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Record name 2-Amino-5-bromobenzoic acid
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Record name 5-Bromoanthranilic acid
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Record name 2-amino-5-bromobenzoic acid
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Record name 5-BROMOANTHRANILIC ACID
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Synthesis routes and methods

Procedure details

To a mixture of 9 (71 g, 0.275 mol) in 1,4-dioxane (400 mL) was added HCl (400 mL). The mixture was refluxed for 4 h at 110° C. Then the mixture was concentrated and added to 300 mL water. The mixture was filtered and the pH was adjusted to 6 with 2N NaOH, washed with water and dried to give 10 as a white solid (54.5 g, yield: 91.7%).
Name
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
91.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
M Karabacak, M Cinar - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… In this work, the molecular conformation, vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid (2A5BrBA) were presented for the ground state using …
Number of citations: 98 www.sciencedirect.com
DJ Harvey - Rapid Communications in Mass Spectrometry: An …, 2005 - Wiley Online Library
… Ltd., Poole, Dorset, UK) ribonuclease B13 and porcine thyroglobulin.14, 15 2-Aminobenzoic acid, 2-amino-4-chlorobenzoic acid, 2-amino-5-bromobenzoic acid and sodium …
A KUNDURACIOĞLU - Open Journal of Nano, 2020 - dergipark.org.tr
… Both spectroscopic properties and biological activities of the compounds similar to 2–amino–5–bromobenzoic acid (ABBA) were investigated by Xavier and Joe with F, Cl and Br [8]. The …
Number of citations: 0 dergipark.org.tr
N Balamurugan, C Charanya… - … Acta Part A: Molecular …, 2015 - Elsevier
… The single crystals of 2-amino-5-bromobenzoic acid methyl ester were successfully grown from conventional slow evaporation solution growth technique at a temperature of 35 C using …
Number of citations: 21 www.sciencedirect.com
N Sundaraganesan, H Saleem… - Indian Journal of Physics, 2004 - arxiv.iacs.res.in
… The former is found to be constant in substituted benzenes and in 2-amino-5-bromobenzoic acid, it is observed at 695 cm-'. The degenerate ^2. (404 cm-') vibration splits into two non-…
Number of citations: 8 arxiv.iacs.res.in
P Chappell - 2020 - scholarworks.gvsu.edu
… This chemical is called 2-amino-5-bromobenzoic acid and has a common name called anthranilic acid 5. With this research project, we will be attaching different atoms and structures …
Number of citations: 2 scholarworks.gvsu.edu
M MATSUO, T MATSUO, Y KASIDA… - Chemical and …, 1969 - jstage.jst.go.jp
Wilzbach tritiation in ortho-, meta-and para-aminobenzoic acids was compared with acid catalysed hydrogen exchange reaction and bromination. The acid catalysed hydrogen …
Number of citations: 1 www.jstage.jst.go.jp
A Paul, KJ Thomas, R Johnson - International Journal of …, 2018 - indianjournals.com
… Samples of Mn(II), Ni(II) and Cu(II) chelates of 3-formylindole-2amino-5-bromobenzoic acid(3FI2A5BBA) were prepared by adding ethanolic solution of the ligand to an aqueous …
Number of citations: 0 www.indianjournals.com
EC Taylor, RJ Knopf, AL Borror - Journal of the American …, 1960 - ACS Publications
… shown by a mixture melting point determination and by comparison of infrared spectra to be identical with an authentic sample of 2-amino-5-bromobenzoic acid prepared by direct …
Number of citations: 52 pubs.acs.org
JM Hoover, SS Stahl - Organic Syntheses, 2003 - Wiley Online Library
Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2‐Amino‐5‐bromo‐benzaldehyde - Hoover - Major Reference Works - Wiley Online Library …
Number of citations: 25 onlinelibrary.wiley.com

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